molecular formula C15H17NO2S B5787920 [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid

[(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid

Cat. No. B5787920
M. Wt: 275.4 g/mol
InChI Key: FFWMDPRVCBKRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid, also known as EDTA, is a chemical compound that has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and industry. EDTA is a chelating agent, which means that it can bind to metal ions and form stable complexes. This property of EDTA has made it useful in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid involves the formation of stable complexes with metal ions. [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid has a high affinity for metal ions, such as calcium, magnesium, and iron, and can bind to these ions to form stable complexes. The formation of these complexes can prevent the metal ions from participating in biological processes or can facilitate their removal from solutions or biological systems.
Biochemical and Physiological Effects
[(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid has been shown to have various biochemical and physiological effects in biological systems. For example, [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid can chelate calcium ions and inhibit the activity of calcium-dependent enzymes, such as phospholipase A2 and calmodulin-dependent protein kinase. [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid can also chelate iron ions and inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid has been shown to have anti-inflammatory and antioxidant effects in animal models.

Advantages and Limitations for Lab Experiments

The use of [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid in scientific research has several advantages and limitations. One advantage is that [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid is a highly specific chelating agent that can selectively bind to certain metal ions. This property allows researchers to study the effects of specific metal ions on biological systems. Another advantage is that [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid is relatively inexpensive and easy to use. However, one limitation of [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid is that it can also chelate essential metal ions, such as zinc and copper, which can have negative effects on biological systems. In addition, [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid can have non-specific effects on biological systems, such as altering pH or disrupting protein structure.

Future Directions

There are several future directions for research on [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid. One area of interest is the development of new chelating agents that have increased specificity and selectivity for certain metal ions. Another area of interest is the study of the effects of [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid on microbial communities in soil and water. [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid has been shown to have both positive and negative effects on microbial communities, and further research is needed to fully understand these effects. Finally, the use of [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid in targeted drug delivery systems is an area of active research, with potential applications in cancer treatment and other diseases.

Synthesis Methods

[(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid can be synthesized using various methods, including the reaction of ethylenediamine with chloroacetic acid, followed by reaction with thioacetic acid. Another method involves the reaction of ethylenediamine with acetic anhydride, followed by reaction with 2,6-dimethyl-4-chloroquinoline and thioacetic acid. The synthesis of [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid requires careful control of reaction conditions and purification steps to ensure high purity and yield.

Scientific Research Applications

[(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid has been widely used in scientific research due to its ability to chelate metal ions. This property has made it useful in various fields, including biochemistry, pharmacology, and environmental science. [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid is commonly used as a reagent to remove metal ions from solutions or to study the effects of metal ions on biological systems. For example, [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid can be used to chelate calcium ions in cell culture media to study the effects of calcium on cellular processes. [(3-ethyl-2,6-dimethyl-4-quinolinyl)thio]acetic acid has also been used to study the effects of metal ions on enzyme activity and to remove metal ions from contaminated soil or water.

properties

IUPAC Name

2-(3-ethyl-2,6-dimethylquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-11-10(3)16-13-6-5-9(2)7-12(13)15(11)19-8-14(17)18/h5-7H,4,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWMDPRVCBKRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Ethyl-2,6-dimethylquinolin-4-yl)sulfanyl]acetic acid

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